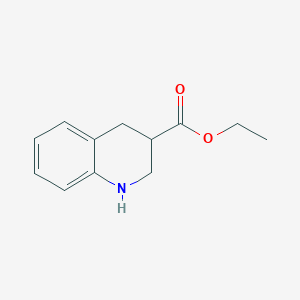

![molecular formula C17H18O2 B1610636 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 81770-19-6](/img/structure/B1610636.png)

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid

Overview

Description

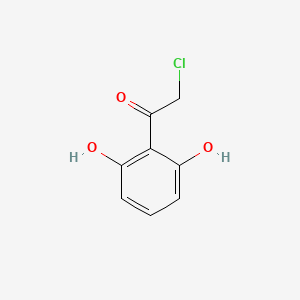

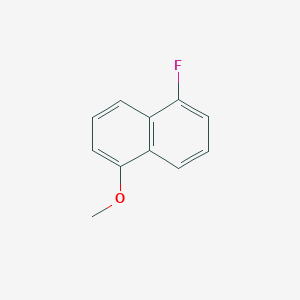

“4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C18H20O2 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has a tert-butyl group attached to one of the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .

Molecular Structure Analysis

The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be analyzed based on its molecular formula C18H20O2 . The compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings .

Chemical Reactions Analysis

While specific chemical reactions involving “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not available in the retrieved data, similar compounds such as 4,4’-di-tert-butylbiphenyl have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be inferred from its structure and the properties of similar compounds. For instance, 4,4’-di-tert-butylbiphenyl, a related compound, has a molecular weight of 266.4204 g/mol and a fusion temperature of 392 K .

Scientific Research Applications

Metalation Reactions : One study details the metalation of biphenyl carboxylic acids, which can be applied to derivatives of 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid. This process involves using sec-butyllithium for site-selective electrophilic substitution, leading to the synthesis of fluorenone skeleton structures (Tilly et al., 2006).

Synthesis of Polyamides : Another research explores the synthesis of polyamides using derivatives of 4-tert-butylcatechol, which is related to this compound. These polyamides exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao et al., 2000).

Electrochemical Reactions : Research on electrochemically induced reactions demonstrates the potential of using this compound derivatives in synthesizing phosphine and carboxylated compounds through substitution reactions (Combellas et al., 1993).

Synthesis of Chromene Derivatives : A study on the synthesis of chromene derivatives shows potential pharmaceutical applications. It involves the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in producing certain antitumor agents (Li et al., 2013).

Steric Effects in Carboxylic Acids : A study focusing on steric effects in carboxylic acids, including 4-tert-butylbenzoic acid, provides insights into the structural and ionization properties of these compounds. This is relevant for understanding the properties of this compound (Böhm & Exner, 2001).

Hydrogen Bonding and Self-Assembly : Research on NH⋅⋅⋅O hydrogen bonding demonstrates the self-assembly capabilities of 4-tert-butylbenzoic acid with aliphatic diamines. This property could extend to similar compounds like this compound (Armstrong et al., 2002).

Synthesis of Protected Peptides : A study on the synthesis of tert-butyl-protected peptides shows the utility of tert-butyl groups in the synthesis of sensitive peptides, which could be extrapolated to derivatives of this compound (Isidro-Llobet et al., 2008).

Safety and Hazards

Safety data for “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is not available in the retrieved data. However, general safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s structurally related compound, 4-tert-butylbenzoic acid, has been reported to act as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a significant role in aging, inflammation, and a host of diseases.

Mode of Action

For instance, the structurally related compound, 4-tert-Butylbenzoic acid, inhibits the activity of yeast sirtuin (Sir2p), which could lead to changes in cellular metabolism and longevity .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that this compound may influence pathways related to cellular metabolism and aging, given its potential interaction with sirtuins .

Result of Action

Based on the potential inhibition of sirtuins, it can be inferred that this compound may have effects on cellular metabolism and aging .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . It is also known to be an endocrine-disrupting chemical (EDC) present in honey .

Molecular Mechanism

It is known that benzoic acid derivatives can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, 3-(4-tert-butylphenyl)benzoic acid has been shown to adversely affect the reproductive system in male rats following oral gavage dose of ≥ 25 mg/kg bw/d .

Metabolic Pathways

3-(4-tert-butylphenyl)benzoic acid is involved in various metabolic pathways. It is metabolized to benzoic acids such as p-tert-butylbenzoic acid . This metabolite can form Coenzyme A (CoA) conjugates .

Transport and Distribution

It is known that benzoic acid derivatives can interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-tert-butylphenyl)benzoic acid is not well known. It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCURRVOSGMKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510398 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81770-19-6 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea](/img/structure/B1610560.png)

![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)